Butyl(dichloro)silane
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Overview
Description
Butyl(dichloro)silane is an organosilicon compound with the molecular formula C4H10Cl2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form bonds with other elements, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(dichloro)silane can be synthesized through the reaction of butylmagnesium chloride with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C4H9MgCl+SiCl4→C4H10Cl2Si+MgCl2
The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the purity and consistency of the product. The industrial production also includes purification steps to remove any impurities that may affect the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl(dichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other groups such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: This compound can be reduced to butylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and organometallic compounds. The reactions are typically carried out in the presence of a catalyst or under basic conditions.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Major Products Formed
Substitution Reactions: Products include butyl(alkoxy)silane and butyl(amino)silane.
Hydrolysis: The major products are butylsilanol and hydrochloric acid.
Reduction: The primary product is butylsilane.
Scientific Research Applications
Butyl(dichloro)silane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of butyl(dichloro)silane involves its ability to form covalent bonds with other elements. The chlorine atoms in the compound are highly reactive and can be easily replaced by other groups, allowing for the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with methyl groups instead of butyl groups.
Di-tert-butylchlorosilane: Contains tert-butyl groups instead of n-butyl groups.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom
Uniqueness
Butyl(dichloro)silane is unique due to its butyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for specific applications where the butyl group imparts desired characteristics to the final product .
Properties
IUPAC Name |
butyl(dichloro)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-2-3-4-7(5)6/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNQKMXXOSIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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